molecular formula C11H17N3O2 B2410390 Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CAS No. 2247206-48-8

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate

Cat. No. B2410390
M. Wt: 223.276
InChI Key: ZCYLUKLIPPJCNK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate, also known as Methyl CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in various physiological processes such as synaptic plasticity and learning and memory.

Biochemical And Physiological Effects

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been found to have various biochemical and physiological effects, including but not limited to the following:
1. Analgesia: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been shown to have analgesic properties and can be used in the development of novel pain management drugs.
2. Neuroprotection: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been found to have neuroprotective properties and can be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anticancer activity: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been shown to inhibit the growth of cancer cells and can be used in the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has several advantages and limitations for lab experiments, including but not limited to the following:
Advantages:
1. High selectivity: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP is a highly selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
2. Low toxicity: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has low toxicity and can be used in in vivo experiments without causing significant adverse effects.
Limitations:
1. Limited solubility: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has limited solubility in water, which can make it challenging to use in certain experiments.
2. High cost: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP is a relatively expensive compound, which can limit its use in some research projects.

Future Directions

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has several potential future directions for research, including but not limited to the following:
1. Development of novel pain management drugs: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP's analgesic properties make it a promising candidate for the development of novel pain management drugs.
2. Treatment of neurological disorders: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP's neuroprotective properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of anticancer drugs: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP's ability to inhibit the growth of cancer cells makes it a promising candidate for the development of anticancer drugs.
4. Study of the NMDA receptor: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP's selectivity for the NMDA receptor makes it a valuable tool for studying the role of this receptor in various physiological processes.

Synthesis Methods

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP can be synthesized through a multi-step process that involves the reaction of 1-cyclopentyl-4-bromopyrazole with methyl glycinate hydrochloride. The resulting product is then subjected to further purification steps to obtain the final product in high yield and purity.

Scientific Research Applications

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been found to have various applications in scientific research, including but not limited to the following:
1. Neuropharmacology: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes.
2. Pain management: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been found to have analgesic properties and can be used in the development of novel pain management drugs.
3. Cancer research: Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate CPP has been shown to inhibit the growth of cancer cells and can be used in the development of anticancer drugs.

properties

IUPAC Name

methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)7-12-9-6-13-14(8-9)10-4-2-3-5-10/h6,8,10,12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLUKLIPPJCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate

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